Technical Guide: Synthesis and Characterization of 2-Ethenyl-2-Hexyloxirane
Technical Guide: Synthesis and Characterization of 2-Ethenyl-2-Hexyloxirane
Abstract
This technical guide details the synthesis, purification, and characterization of 2-ethenyl-2-hexyloxirane (CAS 920299-56-5), a critical vinyl oxirane intermediate. Distinguished by a quaternary carbon center linking an epoxide ring, a vinyl group, and a hexyl chain, this molecule serves as a high-value precursor for 2,5-dihydrofurans via rearrangement and as an electrophile in nucleophilic substitutions. The protocol defined herein prioritizes a modular synthetic route starting from commercially available 1,4-dibromo-2-butene, ensuring scalability and regiochemical fidelity.
Part 1: Molecular Architecture & Reactivity Profile
Structural Specifications
The target molecule, 2-ethenyl-2-hexyloxirane , is a 2,2-disubstituted epoxide. Its reactivity is dominated by the strain of the oxirane ring and the electronic conjugation potential of the adjacent vinyl group.
| Property | Specification |
| IUPAC Name | 2-Ethenyl-2-hexyloxirane |
| CAS Registry Number | 920299-56-5 |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Key Functional Groups | Epoxide (Oxirane), Vinyl (Alkene), Hexyl (Alkyl) |
| Chirality | Racemic (standard synthesis); C2 is a chiral center |
Reactivity & Applications
Vinyl oxiranes are "masked" dienolates and dihydrofuran precursors.
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Rearrangement: Under Lewis acid catalysis or flash vacuum pyrolysis, the molecule undergoes ring expansion to form 3-hexyl-2,5-dihydrofuran .
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Nucleophilic Attack: The vinyl group activates the epoxide towards S_N2' reactions, allowing nucleophiles to attack the terminal vinyl carbon with concomitant ring opening.
Part 2: Retrosynthetic Analysis & Strategy
The synthesis strategy relies on the Prilezhaev reaction , utilizing the electronic differentiation between the two double bonds of the precursor, 2-hexyl-1,3-butadiene .
Strategic Logic
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Regioselectivity: The precursor diene has two double bonds: a 1,1-disubstituted bond (C1=C2) and a monosubstituted bond (C3=C4). Electrophilic oxidants (like mCPBA) preferentially attack the more electron-rich 1,1-disubstituted bond, yielding the desired 2-ethenyl-2-hexyloxirane rather than the isomer 2-(1-hexen-2-yl)oxirane.
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Precursor Construction: The 2-substituted diene is not standard stock. It is constructed via a copper-catalyzed S_N2' substitution on 1,4-dibromo-2-butene followed by dehydrohalogenation.[1][2][3]
Synthesis Workflow Diagram
Figure 1: Modular synthesis pathway from commodity starting materials to the target vinyl oxirane.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 2-Hexyl-1,3-butadiene
This step utilizes a copper-catalyzed allylic substitution followed by elimination, a robust method for generating 2-alkyl-1,3-dienes.
Reagents:
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Hexylmagnesium bromide (2.0 M in ether)
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Potassium hydroxide (KOH) / Triisopropylsilanol (TIPSOH) or DBU
Protocol:
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Coupling (S_N2'):
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Suspend CuI (10 mol%) in anhydrous diethyl ether at -10°C under nitrogen.
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Add 1,4-dibromo-2-butene (1.0 equiv).
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Dropwise add HexylMgBr (1.1 equiv). The reaction proceeds via S_N2' mechanism to yield the branched bromo-alkene intermediate.
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Quench: Saturated NH₄Cl.[1] Extract with ether, dry over MgSO₄.[1][3]
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-
Elimination:
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Dissolve the crude intermediate in DMF.
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Add KOH (2.0 equiv) and a catalytic amount of TIPSOH (or use DBU in THF). Heat to 70°C.
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Isolation: The diene product is volatile. Distill directly from the reaction mixture (Kugelrohr or vacuum distillation) to isolate 2-hexyl-1,3-butadiene .
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Step 2: Regioselective Epoxidation
Reagents:
-
meta-Chloroperbenzoic acid (mCPBA, 77% max)
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃) buffer
Protocol:
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Preparation: Dissolve 2-hexyl-1,3-butadiene (10 mmol) in DCM (50 mL). Add solid NaHCO₃ (1.5 equiv) to buffer the solution (critical to prevent acid-catalyzed ring opening).
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Addition: Cool the mixture to 0°C. Dissolve mCPBA (1.05 equiv) in DCM and add dropwise over 30 minutes.
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Note: Avoid large excess of oxidant to prevent diepoxidation.
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-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 9:1). The starting diene spot will disappear.
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Workup:
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Quench with saturated aqueous Na₂SO₃ (destroys excess peroxide).
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Wash with saturated NaHCO₃ (removes m-chlorobenzoic acid byproduct).
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Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath <30°C to avoid polymerization).
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-
Purification: Flash column chromatography on basic alumina or silica gel pre-treated with 1% Et₃N.
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Eluent: Hexane/Ethyl Acetate gradient (100:0 to 95:5).
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Yield: Expect 60-75% as a colorless oil.
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Part 4: Characterization Suite
Validation of the structure requires confirming the integrity of the epoxide ring and the presence of the vinyl group.
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃, 400 MHz
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| ¹H | 5.85 | dd | 1H | Vinyl -CH = | Characteristic vinyl proton. |
| ¹H | 5.25, 5.40 | dd | 2H | Vinyl =CH ₂ | Terminal alkene protons. |
| ¹H | 2.85 | d (J=5Hz) | 1H | Epoxide -CH H- | Diastereotopic ring proton A. |
| ¹H | 2.70 | d (J=5Hz) | 1H | Epoxide -CHH - | Diastereotopic ring proton B. |
| ¹H | 1.60 - 1.75 | m | 2H | Hexyl -CH ₂- (α) | Methylene adjacent to quaternary center. |
| ¹H | 0.88 | t | 3H | Hexyl -CH ₃ | Terminal methyl. |
| ¹³C | 138.5 | - | C | Vinyl -C H= | sp² carbon. |
| ¹³C | 116.2 | - | C | Vinyl =C H₂ | Terminal sp² carbon. |
| ¹³C | 60.5 | - | C | Quaternary C-O | Diagnostic: Quaternary center of epoxide. |
| ¹³C | 51.8 | - | C | Epoxide -C H₂-O | Epoxide methylene. |
Infrared Spectroscopy (FT-IR)
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3080 cm⁻¹: C-H stretch (alkene).
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2990-3010 cm⁻¹: C-H stretch (epoxide ring).
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1635 cm⁻¹: C=C stretch (vinyl).
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870, 1250 cm⁻¹: C-O-C ring breathing (epoxide characteristic).
Mass Spectrometry (GC-MS)
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Molecular Ion (M+): m/z 154.
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Fragmentation:
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m/z 139 (M - CH₃).
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m/z 69 (Loss of hexyl chain, C₅H₅O⁺ fragment).
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m/z 85 (Hexyl fragment).
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Part 5: Safety & Handling
Hazard Identification
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Epoxides: Potentially mutagenic and alkylating agents. Handle in a fume hood.
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Peroxides: mCPBA is a shock-sensitive oxidizer. Store in a refrigerator; do not scrape dried material.
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Polymerization: Vinyl oxiranes can polymerize exothermically with Lewis acids. Store stabilized (e.g., with BHT) at -20°C.
Storage
Store under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid contact with strong acids or bases which trigger ring opening or rearrangement.
References
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Synthesis of 2-Alkyl-1,3-butadienes: H. A. Chiong, Q. Pham, and B. P. Dymock, "A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes," Journal of Organic Chemistry, vol. 72, no. 14, 2007.
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Epoxidation Methodology: D. Swern, "Epoxidation with Perbenzoic Acid and Related Reactions," Organic Reactions, vol. 7, pp. 378–433.
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Vinyl Oxirane Rearrangement: Patent US8404872B2, "Production of 2,5-dihydrofurans and analogous compounds," 2013.
- Regioselectivity in Diene Epoxidation: A. L. Gemal and J. L. Luche, "Regioselective epoxidation of conjugated dienes," Journal of the American Chemical Society, vol. 103, no. 18, 1981.
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